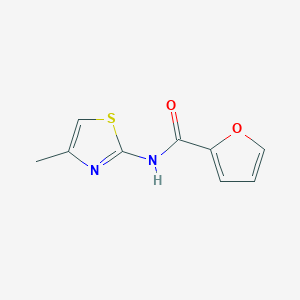
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, also known as TPDH, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. We will also list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone is not fully understood. However, studies have suggested that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition may lead to an increase in oxidative stress, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have several biochemical and physiological effects. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can induce apoptosis in cancer cells, as well as inhibit cell proliferation. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce cell cycle arrest in cancer cells. In addition, acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have antioxidant effects, which may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its potential as a therapeutic agent for cancer treatment. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have anti-proliferative and apoptotic effects on cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its toxicity. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer therapy.
Direcciones Futuras
There are several future directions for research on acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone. One area of research could be to further investigate the mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, particularly its inhibition of thioredoxin reductase. Another area of research could be to study the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, more studies could be conducted to investigate the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in other diseases, such as neurodegenerative diseases or cardiovascular diseases.
Métodos De Síntesis
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 6-aminonicotinamide with thiosemicarbazide in the presence of acetone. This reaction results in the formation of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone as a yellow solid. The yield of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be increased by using a solvent system of ethanol and water.
Aplicaciones Científicas De Investigación
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may have potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
3-(2-propan-2-ylidenehydrazinyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)8-9-6-3-4-7(12)11-10-6/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGQPJQCMNWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NNC(=S)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)

![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
